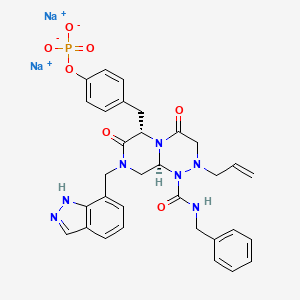
Wnt pathway inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wnt pathway inhibitor 2 is a compound that inhibits the Wnt signaling pathway, which is crucial for various biological processes such as embryonic development, tissue regeneration, and cell proliferation. The Wnt signaling pathway is involved in the regulation of gene transcription and is implicated in several diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Wnt pathway inhibitor 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a membrane-bound acyltransferase called Porcupine, which palmitoylates Wnt proteins . The reaction conditions typically include controlled temperature and pH to ensure the stability and activity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity of the compound, making it suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Wnt pathway inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced biological activity and stability. These products are crucial for further research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Wnt pathway inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to target the Wnt signaling pathway, which is often dysregulated in various cancers . The compound is also used in regenerative medicine to promote tissue regeneration and repair . Additionally, it has applications in studying embryonic development and cell proliferation .
Wirkmechanismus
Wnt pathway inhibitor 2 exerts its effects by inhibiting the Wnt signaling pathway at the level of the pathway activator Porcupine. Porcupine is a membrane-bound acyltransferase that palmitoylates Wnt proteins, leading to their secretion and signaling capability . By inhibiting Porcupine, this compound prevents the activation of the Wnt signaling pathway, thereby regulating gene transcription and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Wnt pathway inhibitor 2 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include IWP-2, which also inhibits the Wnt signaling pathway but at different levels . Other compounds like amentoflavone, orientin, and isovitexin interact with various target proteins in the Wnt signaling pathway . The uniqueness of this compound lies in its ability to specifically target Porcupine, making it a valuable tool in research and therapeutic applications .
Conclusion
This compound is a significant compound in scientific research due to its ability to inhibit the Wnt signaling pathway. Its unique mechanism of action and wide range of applications make it a valuable tool in various fields, including cancer research, regenerative medicine, and developmental biology.
Eigenschaften
Molekularformel |
C32H32N7Na2O7P |
|---|---|
Molekulargewicht |
703.6 g/mol |
IUPAC-Name |
disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 |
InChI-Schlüssel |
BUCIVAHDHKFRLG-QLBXQKMFSA-L |
Isomerische SMILES |
C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
Kanonische SMILES |
C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


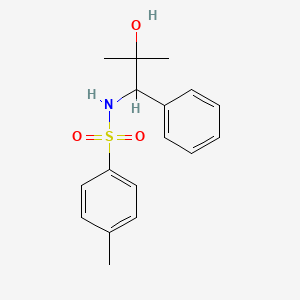
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)


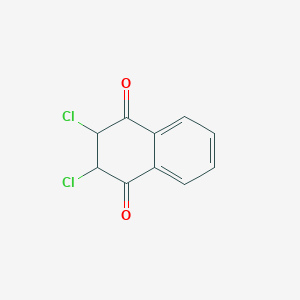
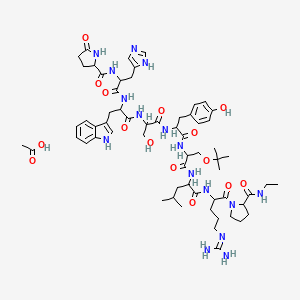
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)
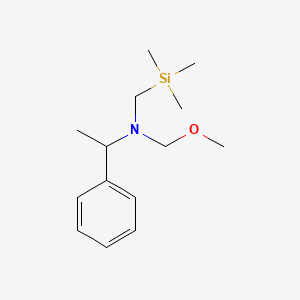


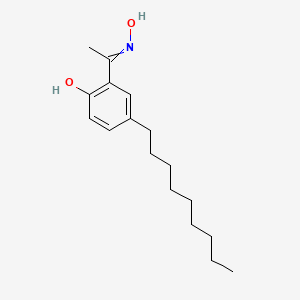
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
